molecular formula C30H24FNO B4713402 5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No. B4713402
M. Wt: 433.5 g/mol
InChI Key: PWQBSYVECMZYJN-UHFFFAOYSA-N
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Description

5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine, also known as FMP, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. FMP is a synthetic compound that was first synthesized in 2012, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound has also been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. Scientific research has shown that this compound can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine in lab experiments is its specificity towards cancer cells. This compound has been shown to target cancer cells specifically, making it a promising candidate for cancer treatment. This compound has also been shown to have minimal toxicity in normal cells, which is an important consideration for any potential cancer treatment. One limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine. One potential direction is to study the effectiveness of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to study the potential applications of this compound in drug delivery systems. This compound has the ability to target cancer cells specifically, making it a promising candidate for drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Scientific Research Applications

5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine has been extensively studied for its potential applications in cancer treatment. Scientific research has shown that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential applications in drug delivery systems, as it has the ability to target cancer cells specifically.

properties

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]phenyl]-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FNO/c31-27-12-6-2-8-22(27)19-33-23-16-13-21(14-17-23)30-26-11-5-4-10-25(26)29-24-9-3-1-7-20(24)15-18-28(29)32-30/h1-3,6-9,12-18H,4-5,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQBSYVECMZYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)OCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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5-{4-[(2-fluorobenzyl)oxy]phenyl}-1,2,3,4-tetrahydrobenzo[a]phenanthridine

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